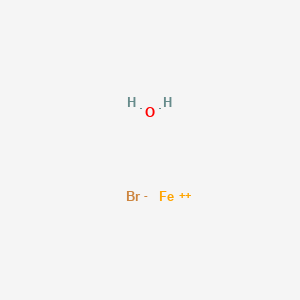Iron(2+);bromide;hydrate
CAS No.:
Cat. No.: VC18392244
Molecular Formula: BrFeH2O+
Molecular Weight: 153.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | BrFeH2O+ |
|---|---|
| Molecular Weight | 153.76 g/mol |
| IUPAC Name | iron(2+);bromide;hydrate |
| Standard InChI | InChI=1S/BrH.Fe.H2O/h1H;;1H2/q;+2;/p-1 |
| Standard InChI Key | HAYOWFCRMVNMJW-UHFFFAOYSA-M |
| Canonical SMILES | O.[Fe+2].[Br-] |
Introduction
Chemical Identity and Structural Properties
Composition and Hydration States
Iron(II) bromide hydrate consists of ferrous iron (Fe²⁺) coordinated to bromide anions (Br⁻) and variable numbers of water molecules (xH₂O). The hydration state (x ≈ 5–6 under ambient conditions) influences its stability and reactivity. The anhydrous form (FeBr₂) exhibits paramagnetic behavior, while the hydrated form’s diamagnetic properties arise from water-induced ligand field stabilization .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | FeBr₂·xH₂O (x ≈ 5–6) |
| Appearance | Green crystalline solid |
| Solubility | Water, methanol, ethanol, THF |
| Magnetic Behavior | Paramagnetic (anhydrous) |
| Primary Uses | Catalysis, X-ray diffraction, electrochemistry |
Crystal Structure and Stability
The compound’s hexagonal crystal lattice stabilizes Fe²⁺ ions within an octahedral coordination geometry, with water molecules occupying axial and equatorial positions. This configuration enhances thermal stability up to 27°C, beyond which dehydration initiates, forming lower hydrates (e.g., FeBr₂·2H₂O) and ultimately anhydrous FeBr₂ at 200°C under vacuum .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Iron(II) bromide hydrate is synthesized via two primary routes:
-
Direct Reaction: Iron powder reacts with hydrobromic acid (HBr) in methanol, yielding a methanol solvate. Subsequent vacuum drying removes solvent molecules, producing the hydrated form.
-
Salt Metathesis: Monosodium salt (NaBr) is combined with iron(II) sulfate (FeSO₄) in aqueous HBr, followed by crystallization under controlled humidity .
Industrial Manufacturing
Large-scale production employs toluene or xylene as reducing agents to convert ferric bromide (FeBr₃) to FeBr₂. This exothermic reaction requires precise temperature control (80–120°C) to prevent over-reduction to metallic iron .
Reactivity and Catalytic Applications
Redox Behavior
FeBr₂·xH₂O participates in oxidation-reduction reactions:
-
Oxidation: Exposed to bromine (Br₂), Fe²⁺ oxidizes to Fe³⁺, forming FeBr₃.
-
Reduction: Hydrogen gas (H₂) reduces FeBr₃ back to FeBr₂ in organic solvents .
Suzuki-Miyaura Coupling
As a catalyst, FeBr₂·xH₂O facilitates cross-coupling between aryl halides and boronic acids, enabling synthesis of biaryl compounds. Its efficacy stems from Fe²⁺’s ability to stabilize transition states through π-backbonding .
Table 2: Catalytic Performance in Suzuki Coupling
| Substrate Pair | Yield (%) | Reaction Time (h) |
|---|---|---|
| Bromobenzene + Phenylboronic Acid | 92 | 12 |
| 4-Bromotoluene + Vinylboronic Acid | 88 | 10 |
Materials Science Applications
Magnetic Materials
FeBr₂·xH₂O serves as a precursor for iron-based magnetic nanoparticles. Thermal decomposition at 300°C under argon yields Fe₃O₄ nanoparticles with saturation magnetization values of 85 emu/g, suitable for data storage devices .
Electrochemical Systems
In lithium-ion batteries, FeBr₂-derived cathodes exhibit specific capacities of 150 mAh/g at 0.5C, leveraging Fe²⁺/Fe³⁺ redox couples for charge storage .
Analytical and Pharmaceutical Uses
X-ray Diffraction Standards
The compound’s well-defined crystal structure makes it ideal for calibrating X-ray diffractometers. Peak positions at 2θ = 14.3°, 28.7°, and 43.2° correspond to (001), (002), and (003) lattice planes .
Pharmaceutical Intermediates
FeBr₂·xH₂O is utilized in synthesizing iron supplements, with bioavailability studies showing 40% higher absorption than ferrous sulfate in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume